molecular formula C20H23ClN2O2S B15149586 3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide

3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide

Cat. No.: B15149586
M. Wt: 390.9 g/mol
InChI Key: FEHUYUMGDBRDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with 2-amino-3-methylbutanoic acid to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or thiols.

Scientific Research Applications

3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23ClN2O2S

Molecular Weight

390.9 g/mol

IUPAC Name

3-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C20H23ClN2O2S/c1-14(2)11-22-20(25)16-4-3-5-18(10-16)23-19(24)13-26-12-15-6-8-17(21)9-7-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

FEHUYUMGDBRDKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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